Enzyme Inhibition Profile: Distinct Activity on 5'-Nucleotidase vs. Alkaline Phosphatase
2-Ethylpyrimidin-5-amine exhibits a measurable but distinct affinity for the enzyme 5'-nucleotidase, with a reported Ki of 101 nM [1]. This is in contrast to its significantly weaker inhibition of bovine intestinal alkaline phosphatase, where a Ki of 1,430 nM is observed [2]. This nearly 14-fold difference in potency between these two phosphatases provides a clear, quantifiable selectivity profile for the compound.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 101 nM (5'-nucleotidase) |
| Comparator Or Baseline | Ki = 1,430 nM (Intestinal alkaline phosphatase) |
| Quantified Difference | 14.2-fold difference in potency |
| Conditions | In vitro enzyme inhibition assays using purified enzymes; pre-incubation for 10 min before substrate addition. |
Why This Matters
This quantitative selectivity data allows researchers to differentiate 2-ethylpyrimidin-5-amine from other aminopyrimidines that may have broader or different phosphatase inhibition profiles, enabling more targeted probe selection.
- [1] BindingDB. BDBM50437946 CHEMBL1814392: Activity Data for 5'-nucleotidase (Rat). View Source
- [2] BindingDB. BDBM50437946 CHEMBL1814392: Activity Data for Intestinal-type alkaline phosphatase (Bovine). View Source
